3-benzyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-benzyl-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-16-7-8-20-19(13-16)26(10-11-30-20)21(28)15-32-24-25-18-9-12-31-22(18)23(29)27(24)14-17-5-3-2-4-6-17/h2-9,12-13H,10-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEFGBLYDNMBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidin-4-one core linked to a benzyl group and a sulfanyl moiety. Its molecular formula is , with a molecular weight of approximately 370.47 g/mol. The presence of both the benzoxazine and thieno-pyrimidine structures contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds derived from benzoxazines have demonstrated significant antibacterial and antifungal properties. For example, derivatives containing the benzoxazine moiety have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis .
- Anticancer Properties : Certain thieno-pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Effects : Compounds with similar scaffolds have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines .
The biological effects of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It may interact with specific receptors involved in inflammatory responses or cell signaling pathways that regulate growth and apoptosis.
Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various benzoxazine derivatives, the compound demonstrated notable inhibition against several bacterial strains at concentrations as low as 10 µg/mL. The mechanism was hypothesized to involve disruption of bacterial membrane integrity.
Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of thieno-pyrimidine derivatives revealed that this compound induced apoptosis in human breast cancer cells (MCF7) with an IC50 value of 15 µM. The study highlighted the activation of caspase pathways as a critical mechanism for its cytotoxicity.
Data Tables
| Biological Activity | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 10 µg/mL | Membrane disruption |
| Anticancer | MCF7 (breast cancer) | 15 µM | Apoptosis via caspase activation |
| Anti-inflammatory | Human fibroblasts | Not specified | Cytokine inhibition |
Scientific Research Applications
Biological Applications
The compound has been investigated for various biological activities:
- Antimicrobial Activity :
- Anticancer Potential :
- Enzyme Inhibition :
Case Studies
Several studies highlight the applications of related compounds:
- Antibacterial Activity Study :
- Anticancer Activity Research :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Heterocyclic Systems
Table 1: Structural and Synthetic Comparison of Thienopyrimidinone Derivatives
Key Observations:
- Core Heterocycle Differences: The target compound’s thienopyrimidinone core differs from pyrimido[4,5-d]pyrimidines (e.g., CDK2 inhibitors in ) in ring fusion and electronic properties. Thienopyrimidinones may exhibit enhanced π-π stacking due to the sulfur-containing thiophene ring .
- Substituent Impact : The 3-benzyl group in the target compound likely increases steric bulk and lipophilicity compared to the 3-methylbutyl analog or the simpler benzylsulfanyl derivative in .
- Synthetic Flexibility : Analogous compounds (e.g., ) utilize cesium carbonate or potassium carbonate in polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions or alkylations, suggesting adaptable routes for modifying the target compound’s substituents.
Table 2: Hypothetical Property Comparison Based on Structural Features
Key Insights:
- Bioactivity: While pyrimido[4,5-d]pyrimidines are established CDK2 inhibitors , the thienopyrimidinone core in the target compound may target similar pathways but with altered selectivity due to sulfur’s electron-withdrawing effects.
Q & A
Q. Optimization Strategies :
- Monitor reactions via TLC (dichloromethane mobile phase) and NMR to track intermediate formation .
- Use high-resolution mass spectrometry (HRMS) for final compound validation .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- 1H/13C-NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 3.84 ppm) and carbon signals (e.g., carbonyl carbons at δ 157–167 ppm) in DMSO-d6 .
- FTIR-ATR : Identify key functional groups (e.g., C=O stretch at ~1596 cm⁻¹, S-C vibration at ~700 cm⁻¹) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated within 0.3 ppm error) .
Advanced: How to design experiments to evaluate its biological activity while minimizing confounding variables?
Answer:
- Experimental Design :
- Dose-Response Curves : Test concentrations spanning 0.1–100 µM, with triplicate measurements to assess IC50/EC50 values .
- Longitudinal Studies : Monitor stability in biological matrices (e.g., plasma) over 24–72 hours .
Advanced: How to resolve contradictions in purity data between batch syntheses?
Answer:
- Root-Cause Analysis :
- Process Adjustments :
- Optimize reaction time/temperature (e.g., 3 hr at 25°C vs. 1 hr at 40°C) to suppress side reactions .
Advanced: What computational methods are effective for predicting its target-specific interactions?
Answer:
- Generative Models : Use Adapt-cMolGPT for de novo design of analogs with improved binding to targets like kinase domains .
- Docking Simulations : Employ AutoDock Vina to predict binding modes with proteins (e.g., PI3Kγ, ∆G ≤ -9 kcal/mol indicates strong affinity) .
- QSAR Analysis : Derive regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Advanced: How to systematically evaluate structure-activity relationships (SAR) for derivatives?
Answer:
- SAR Workflow :
- Synthesize analogs with modifications at the benzyl, sulfanyl, or benzoxazine moieties .
- Test in enzyme inhibition assays (e.g., IC50 for acetylcholinesterase) and compare with parent compound .
- Data Interpretation :
Advanced: What strategies mitigate oxidative degradation during storage?
Answer:
- Stability Studies :
- Degradation Analysis :
Advanced: How to validate its mechanism of action in complex biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
